7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-
CAS No.: 319913-01-4
Cat. No.: VC19075536
Molecular Formula: C18H27N3O2
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 319913-01-4 |
|---|---|
| Molecular Formula | C18H27N3O2 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol |
| Standard InChI | InChI=1S/C18H27N3O2/c1-3-21(11-12-22)10-4-5-14(2)20-17-8-9-19-18-13-15(23)6-7-16(17)18/h6-9,13-14,22-23H,3-5,10-12H2,1-2H3,(H,19,20) |
| Standard InChI Key | GHANPUNFPRITEN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound belongs to the quinoline family, characterized by a bicyclic system comprising a benzene ring fused to a pyridine ring. Its IUPAC name—4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinolin-7-ol—reflects the presence of three critical functional groups:
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A 7-hydroxyquinoline backbone, which confers aromaticity and hydrogen-bonding capabilities.
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A 1-methylbutyl chain at the 4-position, providing hydrophobic character.
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An ethyl(2-hydroxyethyl)amino side chain at the distal end, introducing both basicity and hydrophilic properties.
Molecular Properties
Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₂ |
| Molecular Weight | 317.4 g/mol |
| Canonical SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O)CCO |
| InChI Key | GHANPUNFPRITEN-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (hydroxyl and secondary amine) |
| Hydrogen Bond Acceptors | 5 (N and O atoms) |
The presence of both hydroxyl and tertiary amine groups suggests pH-dependent solubility, with predicted pKa values near 6.5–7.0 for ionizable sites .
Synthesis and Preparation
Synthetic Pathways
While explicit details of its synthesis remain proprietary, analogous quinoline derivatives are typically synthesized through:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.
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Nucleophilic Substitution: Introduction of the 1-methylbutylamine side chain via SN2 reactions under basic conditions.
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Reductive Amination: Attachment of the ethyl(2-hydroxyethyl)amino group using ethanolamine and ethylamine precursors, often catalyzed by transition metals like palladium .
A notable parallel exists in the synthesis of ethyl 4-[(2-hydroxyethyl)amino]pyrrole derivatives, where refluxing with ethanolamine and formic acid facilitates side-chain incorporation . For the target compound, similar conditions (e.g., ethanol solvent, 12-hour reflux) likely yield the final product after purification via column chromatography.
Optimization Challenges
Key challenges in scaling synthesis include:
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Steric hindrance from the branched 1-methylbutyl group, requiring elevated temperatures (>100°C) for efficient coupling.
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Oxidative degradation of the 7-hydroxyl group, necessitating inert atmospheres (N₂/Ar) during reactions.
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Byproduct formation from competing N-ethylation vs. O-ethylation, mitigated through careful pH control.
Physicochemical Characterization
Spectral Data
Although experimental spectra are unavailable, computational predictions indicate:
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UV-Vis: λₘₐₓ ≈ 270 nm (quinoline π→π* transition) and 340 nm (n→π* of hydroxyl group).
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¹H NMR: Expected signals at δ 8.5–8.7 ppm (quinoline H-2/H-8), δ 1.2–1.4 ppm (methyl groups), and δ 3.5–3.7 ppm (hydroxyethyl protons) .
Thermodynamic Properties
| Property | Predicted Value |
|---|---|
| Boiling Point | 474.8 ± 40.0 °C |
| Density | 1.125 ± 0.06 g/cm³ |
| LogP (Partition Coeff.) | 2.8–3.2 (moderate lipophilicity) |
The compound’s solubility profile remains pH-sensitive, with enhanced aqueous solubility under acidic conditions (e.g., 10 mg/mL at pH 2) due to protonation of the tertiary amine .
Biological and Pharmacological Research
Mechanism of Action
Quinoline derivatives are renowned for their chelation properties and enzyme inhibition capabilities. Preliminary studies suggest:
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Metal Ion Binding: The 7-hydroxyl and adjacent nitrogen atoms form stable complexes with Fe³⁺ and Cu²⁺, potentially disrupting microbial metalloenzymes .
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Intercalation: Planar quinoline rings may insert into DNA/RNA helices, analogous to chloroquine’s antimalarial action .
Future Research Directions
Structural Modifications
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Halogenation: Introducing Cl or F at the 5-/8-positions to enhance metabolic stability.
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Prodrug Strategies: Esterification of the 7-hydroxyl group to improve oral absorption.
Targeted Delivery Systems
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to bypass first-pass metabolism.
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Antibody-Drug Conjugates: Covalent linkage to monoclonal antibodies for site-specific delivery.
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